molecular formula C11H12N2O B6204148 1-benzyl-4-methoxy-1H-pyrazole CAS No. 1218994-43-4

1-benzyl-4-methoxy-1H-pyrazole

Cat. No.: B6204148
CAS No.: 1218994-43-4
M. Wt: 188.2
InChI Key:
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Description

1-Benzyl-4-methoxy-1H-pyrazole is a heterocyclic compound with the molecular formula C11H12N2O It features a pyrazole ring substituted with a benzyl group at the 1-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methoxy-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazones with carbonyl compounds. For instance, the reaction of benzylhydrazine with 4-methoxyacetophenone under acidic conditions can yield the desired pyrazole . Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and optimized reaction conditions to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-methoxy-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation: Carbonyl or carboxyl derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated or nitrated pyrazoles.

Mechanism of Action

The mechanism of action of 1-benzyl-4-methoxy-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-methoxy-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The methoxy group at the 4-position can influence the compound’s electronic properties and its interaction with biological targets .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-4-methoxy-1H-pyrazole involves the reaction of benzylhydrazine with 4-methoxyacetylacetone followed by cyclization of the resulting intermediate.", "Starting Materials": [ "Benzylhydrazine", "4-Methoxyacetylacetone", "Sodium ethoxide", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Benzylhydrazine is reacted with 4-methoxyacetylacetone in ethanol in the presence of sodium ethoxide to form the intermediate 1-benzyl-4-methoxy-2-(4-methoxy-1-oxobutyl)hydrazine.", "Step 2: The intermediate is cyclized by heating with hydrochloric acid to form 1-benzyl-4-methoxy-1H-pyrazole.", "Step 3: The product is purified by neutralizing with sodium hydroxide and extracting with water." ] }

CAS No.

1218994-43-4

Molecular Formula

C11H12N2O

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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